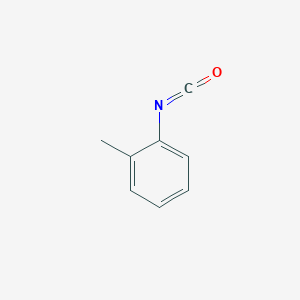
o-Tolyl isocyanate
Cat. No. B037814
Key on ui cas rn:
614-68-6
M. Wt: 133.15 g/mol
InChI Key: VAYMIYBJLRRIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04344855
Procedure details


133 g of o-tolylisocyanate and 5 g of solid, insoluble catalyst from Example 2a were heated to 140° C. with stirring. After evolution of 12.1 liters of carbon dioxide, which took place within 2 hours, the catalyst was suction filtered and the filtrate was distilled. 103.5 g of di-o-tolyl-carbodiimide, b.p. 130°-132° C./0.1 Torr were obtained (94% of the theory).

[Compound]
Name
solid
Quantity
5 g
Type
reactant
Reaction Step One

[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([N:7]=[C:8]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1>C(=O)=O>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]=[C:8]=[N:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)N=C=O)C
|
[Compound]
|
Name
|
solid
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
12.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)N=C=NC1=C(C=CC=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 103.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

